molecular formula C9H9IO2 B3041826 2'-Iodo-6'-methoxyacetophenone CAS No. 380225-69-4

2'-Iodo-6'-methoxyacetophenone

Cat. No. B3041826
CAS RN: 380225-69-4
M. Wt: 276.07 g/mol
InChI Key: AGQMEJMWEADOBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, acetophenone and its derivatives have been used as starting materials in the synthesis of various heterocyclic compounds . Another study mentioned the bromination of 2’-hydroxy-6’-methoxyacetophenone, which resulted in 2’-hydroxy-3’-iodo-6’-methoxyacetophenone .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of bromine with 2-hydroxy-acetophenone in chloroform resulted in a brominated product . Another study discussed the laccase-catalyzed synthesis of iodinated phenolic compounds .

Scientific Research Applications

Structural and Spectroscopic Studies

2'-Iodo-6'-methoxyacetophenone and its derivatives have been a subject of structural and spectroscopic studies. For instance, 2-hydroxy-4-methoxyacetophenone was analyzed using density functional theory (DFT) to determine its stable geometry, vibrational frequencies, and NMR isotropic chemical shifts. The study provided valuable insights into the effects of substituents on benzene ring vibrational frequencies and offered detailed information on the compound's molecular orbitals, electron density, electrostatic potential, and various reactivity and selectivity descriptors (Arjunan et al., 2014).

Photosensitizing Properties

The compound's derivatives exhibit photosensitizing properties, making them suitable for scientific applications involving triplet states in thymine samples. 2'-Methoxyacetophenone (2-M), in particular, shows efficient intersystem crossing from the fluorescent singlet state to the triplet state, with strong absorption in the UV-A range. It can photosensitize the triplet state of a thymidine dinucleotide, indicating its potential in time-resolved experiments on the triplet-sensitizing process (Liu et al., 2015).

Antialgal Activity

Derivatives of 2'-Iodo-6'-methoxyacetophenone have been synthesized and tested for their antialgal activity. These synthetic compounds, mimics of natural compounds in Juncus effusus, showed strong inhibition of algal growth at specific concentrations, indicating their potential use in controlling harmful algal blooms or studying algal biology (DellaGreca et al., 2001).

Supramolecular Chemistry

In the realm of supramolecular chemistry, hydroxymethoxyacetophenone derivatives were studied for their interactions with β-cyclodextrin. The association constants of these interactions were measured using various methods, including 1H NMR and isothermal titration calorimetry. The findings contributed to understanding the structural preferences and binding affinities in host-guest complexes, which is crucial for the design of molecular recognition systems (Fielding et al., 2011).

Mechanism of Action

The mechanism of action for similar iodinated compounds has been studied. For instance, Idoxuridine acts as an antiviral agent by inhibiting viral replication by substituting itself for thymidine in viral DNA .

properties

IUPAC Name

1-(2-iodo-6-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQMEJMWEADOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901297776
Record name 1-(2-Iodo-6-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901297776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

380225-69-4
Record name 1-(2-Iodo-6-methoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380225-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Iodo-6-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901297776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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